molecular formula C14H15BrN2O3S B4463009 5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole

5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole

Cat. No.: B4463009
M. Wt: 371.25 g/mol
InChI Key: MSIIMZHCZKZMBB-UHFFFAOYSA-N
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Description

5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a bromobenzenesulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a sulfide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and oxazole groups.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can act as an electrophile, while the pyrrolidine and oxazole rings can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole apart is the combination of the bromobenzenesulfonyl group with the pyrrolidine and oxazole rings. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-10-9-14(20-16-10)13-3-2-8-17(13)21(18,19)12-6-4-11(15)5-7-12/h4-7,9,13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIIMZHCZKZMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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